molecular formula C8H9ClN2O B3092140 2-Chloro-5-(1-ethoxyvinyl)pyrimidine CAS No. 122372-20-7

2-Chloro-5-(1-ethoxyvinyl)pyrimidine

Cat. No.: B3092140
CAS No.: 122372-20-7
M. Wt: 184.62 g/mol
InChI Key: VVYWMBZKYBXEMW-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(1-ethoxyvinyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nucleophilic aromatic substitution reactions, where it can act as an electrophile due to the electron-deficient nature of the pyrimidine ring. This interaction is crucial in the synthesis of various pyrimidine derivatives, which are important in medicinal chemistry. Additionally, this compound can inhibit certain enzymes involved in DNA synthesis, making it a potential candidate for anticancer research .

Cellular Effects

This compound affects various cellular processes and cell types. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in pyrimidine metabolism, leading to changes in nucleotide levels and affecting DNA and RNA synthesis . This compound can also impact cell proliferation and apoptosis, making it relevant in cancer research . Furthermore, this compound has been observed to alter the expression of certain genes, which can have downstream effects on cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, by binding to its active site . This inhibition results in decreased DNA synthesis and cell proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and cell proliferation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DNA synthesis and cell proliferation without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to rapidly dividing cells and tissues . These dosage-dependent effects are important for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for nucleotide synthesis . The compound can affect metabolic flux and alter the levels of various metabolites, including nucleotides and their precursors . These interactions are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, it can bind to various proteins and enzymes, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can localize to the cytoplasm and mitochondria, affecting cellular metabolism and energy production . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with ethoxyacetylene in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-ethoxyvinyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl derivatives of the original compound.

Scientific Research Applications

2-Chloro-5-(1-ethoxyvinyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler derivative with similar reactivity but lacking the ethoxyvinyl group.

    2,4-Dichloropyrimidine: Contains an additional chlorine atom, making it more reactive in nucleophilic substitution reactions.

    5-Ethoxy-2-chloropyrimidine: Similar structure but with the ethoxy group directly attached to the pyrimidine ring.

Uniqueness

2-Chloro-5-(1-ethoxyvinyl)pyrimidine is unique due to the presence of the ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological targets and can be further modified to enhance the compound’s activity or selectivity.

Properties

IUPAC Name

2-chloro-5-(1-ethoxyethenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-8(9)11-5-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWMBZKYBXEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (12.5 g, 64.62 mmol) in dry DMF (175 mL) under N2 was added tributyl(1-ethoxyvinyl)tin (21.8 mL, 64.62 mmol) and dichlorobis(triphenylphosphine)palladium (II) (2.27 g, 3.23 mmol). The mixture was heated at 100° C. for 3 h before being allowed to stir at room temperature for 16 hr. The mixture was then diluted with ether (200 mL) and treated with aqueous KF soln (55 g of potassium fluoride in 33 mL of water). The two phase mixture was stirred vigorously for 1 h at room temperature before being filtered through diatomaceous earth (Celite®). The filtrate was washed with sat'd NaHCO3 soln and brine prior to drying (Na2SO4). The original aqueous phase was extracted with ether (2×) and the organic phase was treated as above. Repetition on 13.5 g of 5-bromo-2-chloropyrimidine and combined purification by Biotage™ flash chromatography on silica gel (gradient elution on a 65M column using 3% ethyl acetate in hexanes to 25% ethyl acetate in hexanes with 3.0 L) afforded the title compound as a white, crystalline solid (18.2 g, 73%).
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12.5 g
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reactant
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21.8 mL
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reactant
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Quantity
175 mL
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solvent
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2.27 g
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catalyst
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Quantity
0 (± 1) mol
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55 g
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reactant
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Quantity
33 mL
Type
solvent
Reaction Step Two
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Quantity
200 mL
Type
solvent
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Name
Yield
73%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(1-ethoxyvinyl)pyrimidine
Reactant of Route 2
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2-Chloro-5-(1-ethoxyvinyl)pyrimidine

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